molecular formula C14H9Cl3N2O4 B3650166 2-(4-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide

2-(4-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B3650166
M. Wt: 375.6 g/mol
InChI Key: MMSLEIWCCRZNHY-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide is an organic compound characterized by the presence of nitro, phenoxy, and trichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide typically involves the following steps:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol. This is achieved by reacting phenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of 4-nitrophenoxyacetic Acid: The 4-nitrophenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 4-nitrophenoxyacetic acid.

    Acylation Reaction: Finally, 4-nitrophenoxyacetic acid is reacted with 2,4,5-trichloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 2-(4-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide can undergo reduction reactions to form corresponding amines.

    Substitution: The phenoxy and trichlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst for reduction reactions.

    Nucleophiles: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) for substitution reactions.

    Hydrolysis Conditions: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions for hydrolysis.

Major Products

    Reduction: Formation of 2-(4-aminophenoxy)-N-(2,4,5-trichlorophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrophenoxyacetic acid and 2,4,5-trichloroaniline.

Scientific Research Applications

2-(4-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenoxy and trichlorophenyl groups can engage in hydrophobic interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenyl-4-nitrophenyl ether: Similar in structure but lacks the acetamide group.

    2,4,6-Trichlorophenyl-4-nitrophenyl ether: Another structural isomer with different chlorine substitution.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar phenoxy structure but different functional groups.

Uniqueness

2-(4-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide is unique due to the presence of both nitro and trichlorophenyl groups, which confer distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a valuable compound for targeted applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O4/c15-10-5-12(17)13(6-11(10)16)18-14(20)7-23-9-3-1-8(2-4-9)19(21)22/h1-6H,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSLEIWCCRZNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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